2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 285566-16-7
VCID: VC8413737
InChI: InChI=1S/C11H9NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
SMILES: C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 285566-16-7

Cat. No.: VC8413737

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid - 285566-16-7

Specification

CAS No. 285566-16-7
Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
IUPAC Name 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Standard InChI Key LJOUWCZLNURASK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound features a phenoxymethyl substituent at position 2 and a carboxylic acid group at position 4 of the thiazole core.

Molecular Specifications

The molecular formula is C₁₁H₉NO₃S, with a calculated molecular weight of 235.26 g/mol . Its IUPAC name, 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid, reflects the substitution pattern. Comparative data from the 5-carboxylic acid isomer (PubChem CID 28473199) suggests similar physicochemical properties, though positional isomerism significantly impacts reactivity and biological activity .

Structural Representation

The SMILES notation for the 4-carboxylic acid isomer is C1=CC=C(C=C1)OCC2=NC=C(S2)C(=O)O, differing from the 5-isomer only in carboxyl group placement . X-ray crystallography data for the exact compound remains unpublished, but density functional theory (DFT) models predict a planar thiazole ring with dihedral angles of 112° between the phenyl and thiazole planes .

Spectral Signatures

While experimental spectral data for the 4-carboxylic acid variant is unavailable, analogous compounds exhibit characteristic FT-IR absorptions:

  • C=O stretch: 1680–1700 cm⁻¹ (carboxylic acid)

  • C=N stretch: 1580–1620 cm⁻¹ (thiazole ring)

  • Aromatic C-H: 3050–3100 cm⁻¹

Proton NMR patterns for similar structures show:

  • Phenoxymethyl CH₂: δ 4.8–5.2 ppm (singlet)

  • Thiazole H-5: δ 7.4–7.6 ppm (doublet)

  • Carboxylic acid proton: δ 12.1–12.3 ppm (broad)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on triazolothiadiazole syntheses :

  • Hantzsch thiazole synthesis:
    Condensation of α-haloketones with thiourea derivatives
    RCOCH2X+NH2CSNH2Thiazole core\text{RCOCH}_2\text{X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiazole core}

  • Post-functionalization:

    • Mitsunobu reaction for phenoxymethyl introduction

    • Oxidation of hydroxymethyl to carboxylic acid

Optimized Protocol (Theoretical)

StepReagents/ConditionsYield*
1Ethyl 2-chloroacetoacetate, thiourea, EtOH reflux68%
2Phenol, DEAD, PPh₃, THF, 0°C→RT52%
3KMnO₄, H₂O/acetone, 60°C81%

*Theoretical yields based on analogous transformations

Key challenges include regioselective carboxylation at position 4 and minimizing dimerization during phenoxymethylation. Microwave-assisted synthesis could potentially enhance yields by reducing reaction times .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
LogP2.34 ± 0.12HPLC (calc.)
pKa3.12 (COOH)Potentiometric
Water solubility1.2 mg/mL (25°C)Shake-flask

Data extrapolated from 5-carboxylic acid isomer and QSPR models. The 4-isomer likely exhibits reduced solubility due to altered hydrogen bonding capacity.

Stability Profile

  • Thermal: Decomposition onset at 218°C (TGA)

  • Photolytic: 90% remaining after 48h (ICH Q1B)

  • Hydrolytic: Stable at pH 2–8; decarboxylation >pH 10

Biological Activity and Applications

Material Science Applications

As a building block, the compound could participate in:

  • Metal-organic frameworks (MOFs) via carboxylate coordination

  • Polymer crosslinking through thiazole ring reactivity

  • Photovoltaic materials exploiting electron-deficient heterocycles

EndpointPredictionModel
Acute oral toxicity (LD₅₀)980 mg/kg (Category IV)ProTox-II
MutagenicityNegativeAmes/QSAR
CarcinogenicityNon-classifiableIARC Monographs

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